molecular formula C13H20N2 B7905981 1-(2-Phenylpropan-2-yl)piperazine

1-(2-Phenylpropan-2-yl)piperazine

Cat. No. B7905981
M. Wt: 204.31 g/mol
InChI Key: MMUMHCHGKODAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenylpropan-2-yl)piperazine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antidepressant and Antianxiety Activities: Kumar et al. (2017) synthesized derivatives of 1-(2-phenylpropan-2-yl)piperazine and evaluated their antidepressant and antianxiety activities, indicating potential use in treating mood disorders (Kumar et al., 2017).

  • Anticancer Properties: Gudisela et al. (2017) reported on the synthesis of N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives, showcasing their potent cytotoxic activities against various human cancer cell lines, suggesting a potential application in cancer therapy (Gudisela et al., 2017).

  • Antimicrobial Activity: Rajkumar et al. (2014) synthesized 1-(2-phenylpropan-2-yl)piperazine derivatives with significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Rajkumar et al., 2014).

  • Antitumor Activity: Yurttaş et al. (2014) developed 1,2,4-triazine derivatives bearing a piperazine amide moiety, which showed promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014).

  • Anti-Bone Cancer Activity: Lv et al. (2019) explored the synthesis of a heterocyclic compound involving 1-(2-phenylpropan-2-yl)piperazine and its potential anti-bone cancer activity (Lv et al., 2019).

  • Cocaine-Abuse Therapeutic Agents: Hsin et al. (2002) discussed the development of long-acting dopamine transporter ligands derived from 1-(2-phenylpropan-2-yl)piperazine for the treatment of cocaine abuse (Hsin et al., 2002).

  • Antidiabetic Compounds: Le Bihan et al. (1999) identified piperazine derivatives as potential antidiabetic compounds, showing significant increases in insulin secretion (Le Bihan et al., 1999).

  • Acetylcholinesterase Inhibitors: Yurttaş et al. (2013) synthesized thiazole-piperazines with potent inhibitory activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease (Yurttaş et al., 2013).

properties

IUPAC Name

1-(2-phenylpropan-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-13(2,12-6-4-3-5-7-12)15-10-8-14-9-11-15/h3-7,14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUMHCHGKODAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylpropan-2-yl)piperazine

Synthesis routes and methods

Procedure details

1-Benzyl-4-(1-methyl-1-phenyl-ethyl)-piperazine (290 mg, 1.0 mmol) was dissolved in ethanol (3 ml), and the solution was mixed with 10% palladium-carbon (60 mg) and stirred at room temperature for 15 hours in an atmosphere of hydrogen. The catalyst was removed by filtering the reaction solution, and the solvent was removed by evaporation under a reduced pressure to obtain crude 4-(1-methyl-1-phenyl-ethyl)-piperazine. The thus obtained crude 4-(1-methyl-1-phenyl-ethyl)-piperazine, 2a-(4-bromobutyl)-2a,3,4,5-tetrahydro-1H-benz[cd]indol-2-one (310 mg, 1.0 mmol) and potassium carbonate (210 mg, 1.5 mmol) were stirred at room temperature for 14 hours in anhydrous N,N-dimethylformamide (3 ml). The reaction solution was mixed with ethyl acetate and washed with water and saturated brine, the solvent was removed by evaporation under a reduced pressure and then the thus obtained residue was dissolved in dichloromethane. The dichloromethane solution was washed with water and saturated brine and dried with anhydrous sodium sulfate. The solvent was removed by evaporation from the organic layer under a reduced pressure and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 33 mg (0.076 mmol, 7.7% in yield) of the title compound.
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
60 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.